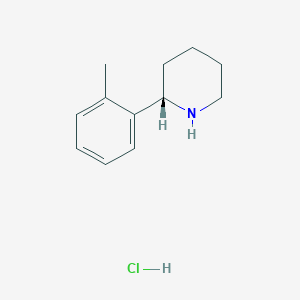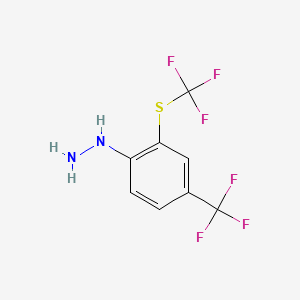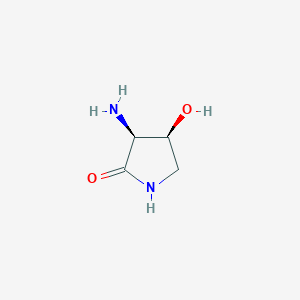
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with an amino group at the 3-position and a hydroxyl group at the 4-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the chemoenzymatic synthesis starting from commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method includes the use of lipase-mediated resolution protocols to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemoenzymatic processes due to their efficiency and selectivity. These methods are designed to be environmentally friendly, cost-effective, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolides
- (2S,3R)-3-Alkyl/alkenylglutamates
- (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective pharmaceuticals and other specialized applications .
Propriétés
Formule moléculaire |
C4H8N2O2 |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
(3S,4S)-3-amino-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3-/m0/s1 |
Clé InChI |
UJKOPPMEGDPMLI-HRFVKAFMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C(=O)N1)N)O |
SMILES canonique |
C1C(C(C(=O)N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


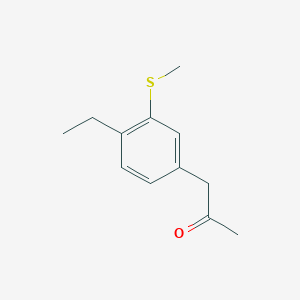
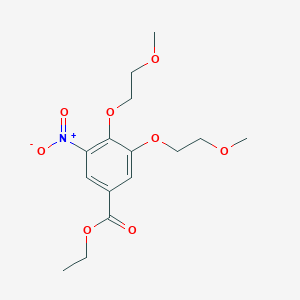
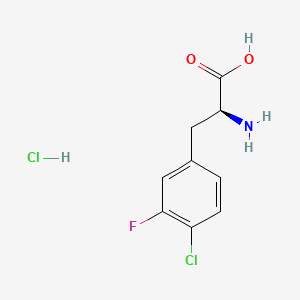


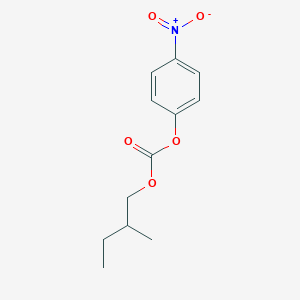

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
